
(1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol
Descripción general
Descripción
“(1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol” is a chemical compound with the formula C10H13NO . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of “(1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol” is not explicitly provided in the search results .Chemical Reactions Analysis
The specific chemical reactions involving “(1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol” are not detailed in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol” are not fully detailed in the search results .Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Applications
THIQ derivatives, including (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol, have been extensively studied for their therapeutic activities. Notably, they have shown promise in drug discovery for cancer and central nervous system disorders. These derivatives also exhibit potential against infectious diseases like malaria, tuberculosis, HIV, HSV-infection, and leishmaniasis, indicating their broad-spectrum antimicrobial properties (Singh & Shah, 2017).
Neuroprotective and Antiaddictive Properties
Research has highlighted the neuroprotective, antiaddictive, and antidepressant-like activity of THIQ derivatives in animal models of central nervous system disorders. These properties suggest a potential for developing novel therapeutic agents for neurodegenerative diseases and addiction (Antkiewicz‐Michaluk, WÃÂÃÂsik, & Michaluk, 2018).
Industrial and Environmental Applications
In addition to therapeutic uses, THIQ derivatives have been applied in industrial contexts. For example, methanol, a related compound, serves as a marker for assessing the condition of solid insulation in power transformers, indicating its role in monitoring cellulosic insulation degradation (Jalbert et al., 2019). Furthermore, research on methanol and its derivatives, including THIQs, contributes to developing sustainable energy solutions and environmental remediation strategies.
Mecanismo De Acción
Target of Action
The primary target of (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol is the Microsomal Triglyceride Transfer Protein (MTP) . MTP plays a crucial role in the assembly and secretion of lipoproteins, which are essential for the transport of lipids in the body .
Mode of Action
(1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol acts as an inhibitor of MTP . It binds to the MTP, thereby inhibiting its activity. This inhibition leads to a decrease in the secretion of apolipoprotein B (apoB) and triglycerides without affecting the secretion of apoA-I or lipid synthesis .
Biochemical Pathways
The inhibition of MTP affects the lipoprotein assembly and secretion pathway . This results in a decrease in the secretion of very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), which are rich in apoB and triglycerides .
Pharmacokinetics
The pharmacokinetics of (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol are currently under investigation . It is known that when administered orally, it can lower plasma triglycerides and vldl cholesterol dose-dependently .
Result of Action
The inhibition of MTP by (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol leads to a significant reduction in plasma cholesterol and triglycerides . Specifically, it can reduce total and LDL cholesterol and triglycerides by 47%, 72%, and 75%, respectively, relative to either individual baselines or placebo, with little change in HDL cholesterol .
Action Environment
The action, efficacy, and stability of (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol can be influenced by various environmental factors. For instance, when administered with food, MTP inhibition results in increased liver and intestinal triglycerides . When dosed away from meals, only hepatic triglycerides are increased .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-6-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-7-8-1-2-10-6-11-4-3-9(10)5-8/h1-2,5,11-12H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEYVOHYKYDBSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B1428374.png)
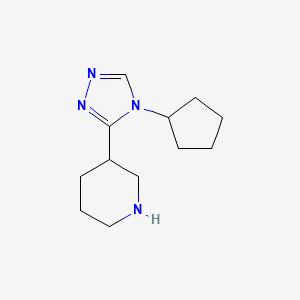

![2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B1428379.png)
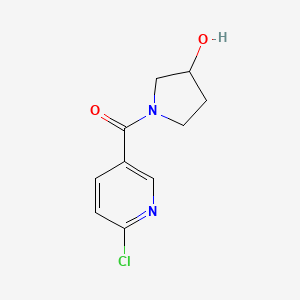
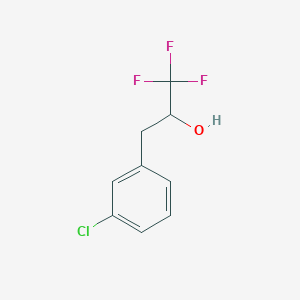
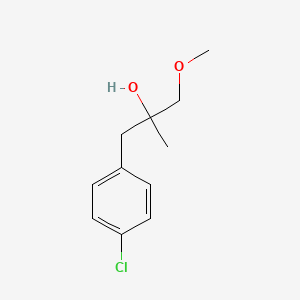
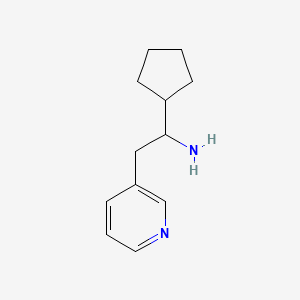
![1-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1428388.png)

![[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1428390.png)
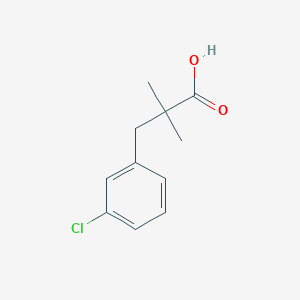
![3,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1428393.png)
